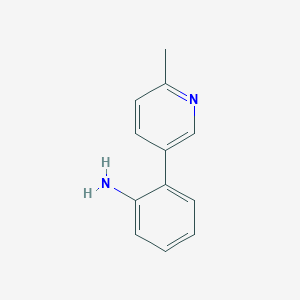

2-(6-Methyl-3-pyridinyl)benzenamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-(6-methylpyridin-3-yl)aniline |

InChI |

InChI=1S/C12H12N2/c1-9-6-7-10(8-14-9)11-4-2-3-5-12(11)13/h2-8H,13H2,1H3 |

InChI Key |

VUKWIUJELJJBNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC=CC=C2N |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Pyridinyl- and Benzenamine-Containing Core Structures

The creation of the bond between the aryl and pyridyl rings in molecules like 2-(6-methyl-3-pyridinyl)benzenamine is a cornerstone of modern organic synthesis. Similarly, the formation of the benzenamine portion requires specific and reliable chemical reactions.

Overview of Metal-Catalyzed Cross-Coupling Reactions for Aryl-Pyridyl Linkages

Metal-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon bonds between aromatic rings. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent in this context.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating aryl-aryl bonds. bohrium.comnih.govnih.gov It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. bohrium.comresearchgate.net For the synthesis of 2-arylpyridines, this reaction can be performed using various palladium catalysts, such as Pd(dppf)Cl2, at temperatures ranging from 65 to 100 °C. nih.govnih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be optimized using automated systems. rsc.orgrsc.org The reaction's efficiency can be influenced by factors like the phosphine (B1218219) ligand's bite angle and the substituents on the ferrocene (B1249389) phosphine ligands. researchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, essential for synthesizing aryl amines. wikipedia.orgopenochem.org This reaction has largely replaced harsher traditional methods due to its broad substrate scope and tolerance for various functional groups. wikipedia.org The development of specialized ligands, such as diphenylphosphinobinapthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF), has expanded the reaction's applicability to include primary amines. wikipedia.org

Amination and Condensation Approaches for Benzenamine Moiety Formation

The formation of the benzenamine moiety often involves amination reactions. The Buchwald-Hartwig amination, as mentioned above, is a key method for this transformation. wikipedia.orgopenochem.org This palladium-catalyzed cross-coupling of amines with aryl halides provides a direct and efficient route to arylamines. libretexts.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine addition, deprotonation, and reductive elimination. wikipedia.org

Condensation reactions also play a role in forming nitrogen-containing heterocycles. For instance, the synthesis of certain pyridine (B92270) derivatives can be achieved through the condensation of various starting materials. researchgate.net

Development and Optimization of Synthetic Routes to this compound

The specific synthesis of this compound requires careful consideration of regioselectivity, catalyst systems, and reaction conditions to maximize yield and purity.

Regioselective Functionalization Strategies

Achieving the desired substitution pattern on the pyridine ring is a significant challenge in heterocyclic chemistry. nih.govchemrxiv.org Direct functionalization of the pyridine ring often leads to a mixture of isomers. nih.gov To overcome this, strategies involving pre-functionalized materials or the use of blocking groups have been developed. nih.govchemrxiv.org For instance, a maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.govchemrxiv.orgchemrxiv.org Another approach involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then be selectively functionalized at the 4-position. acs.org

Catalyst Systems and Reaction Conditions for Enhanced Yield and Purity

The optimization of catalyst systems and reaction conditions is critical for the successful synthesis of this compound. In Suzuki-Miyaura couplings, factors such as the choice of palladium catalyst, ligand, base, solvent, and temperature all play a significant role in the reaction's outcome. researchgate.netresearchgate.netresearchgate.net For example, a ligand-free, Pd(OAc)2-catalyzed Suzuki reaction in aqueous isopropanol (B130326) has been shown to be effective for constructing 2-aryl-substituted pyridine derivatives. researchgate.net Automated microfluidic systems can be employed to rapidly screen and optimize these variables, leading to improved turnover numbers and yields. rsc.orgrsc.org

Similarly, for Buchwald-Hartwig aminations, the selection of the appropriate ligand is crucial. Sterically hindered and electron-rich phosphine ligands can facilitate the reaction with challenging substrates like aryl chlorides. researchgate.net The reaction conditions, including the choice of base and solvent, also need to be carefully controlled to ensure high yields and prevent side reactions. libretexts.org

Green Chemistry Principles in Synthetic Route Design and Execution

The application of green chemistry principles is increasingly important in the synthesis of pyridine derivatives. rasayanjournal.co.inresearchgate.net This involves using environmentally friendly solvents, developing recyclable catalysts, and employing energy-efficient reaction methods like microwave-assisted synthesis. nih.govacs.org One-pot multicomponent reactions are particularly advantageous as they reduce waste, shorten reaction times, and increase atomic efficiency. nih.govacs.org For example, the synthesis of some pyridine derivatives has been achieved in high yields using microwave irradiation in ethanol. nih.govacs.org The use of water as a solvent and the development of heterogeneous catalysts that can be easily separated and reused are also key aspects of green synthetic strategies. researchgate.netbiosynce.com

Synthesis of Advanced Precursors and Intermediates for this compound

The preparation of this compound is achieved by forming a carbon-carbon bond between the 3-position of a 6-methylpyridine ring and the 2-position of a benzenamine ring. This requires intermediates bearing reactive functional groups, such as a boronic acid (or its ester) and a halide, which are amenable to palladium-catalyzed cross-coupling reactions.

The pyridine-based precursor must contain a methyl group at the 6-position and a reactive group, such as a halogen or a boronic acid, at the 3-position. Common intermediates include 3-bromo-6-methylpyridine and (6-methylpyridin-3-yl)boronic acid.

The synthesis of halogenated methylpyridines can be approached through various methods. For instance, the bromination of picoline isomers is a known route. The direct bromination of 2-picoline (2-methylpyridine) in the presence of aluminum chloride can yield 3-bromo-2-methylpyridine. chemicalbook.com A related key intermediate, 3-bromo-2-chloro-6-methylpyridine, is also commercially available and serves as a versatile precursor. sigmaaldrich.com

A more direct precursor for Suzuki coupling is (6-methylpyridin-3-yl)boronic acid. sigmaaldrich.combldpharm.com This compound can be synthesized from a corresponding halogenated pyridine, such as 3-bromopyridine, via lithium-halogen exchange followed by reaction with a trialkyl borate. orgsyn.org While a specific high-yield synthesis for the 6-methyl variant from a common starting material is a subject of process optimization, the general principles for creating pyridyl boronic acids are well-established. orgsyn.org

Table 1: Illustrative Synthesis of a 3-Pyridylboronic Acid Intermediate

This table outlines a general, established procedure for the synthesis of 3-pyridylboronic acid from 3-bromopyridine, which serves as a model for the synthesis of the 6-methyl substituted analogue. orgsyn.org

| Step | Reactants & Reagents | Conditions | Product | Yield |

| 1 | 3-Bromopyridine, Triisopropyl borate, Tetrahydrofuran (THF) | n-Butyllithium in hexanes is added dropwise at -40°C. The mixture is stirred for 30 minutes. | Intermediate boronic ester | Not Isolated |

| 2 | Intermediate from Step 1 | Warmed to -20°C, followed by addition of 2N HCl solution. | Tris(3-pyridyl)boroxin·H₂O | ~75% (as boroxine) |

| 3 | Tris(3-pyridyl)boroxin·H₂O | Heated in acetonitrile/water (9:1) at 70°C for 30 minutes, then cooled to 0°C. | 3-Pyridylboronic acid | Not specified in this step |

The benzenamine fragment requires a reactive group at the 2-position, ortho to the amino group. The most common and versatile intermediate for this purpose is 2-aminophenylboronic acid or its pinacol (B44631) ester derivative, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. sigmaaldrich.com The pinacol ester is often preferred due to its enhanced stability and ease of handling compared to the free boronic acid. clockss.org

A prevalent method for synthesizing 2-aminophenylboronic acid pinacol ester involves a palladium-catalyzed Miyaura borylation reaction. chemicalbook.com This approach typically uses a starting material like 2-iodoaniline (B362364) or 2-bromoaniline, which undergoes coupling with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a suitable base.

An alternative pathway involves the protection of the amine in a starting material like 4-bromoaniline, followed by a metal-halogen exchange and subsequent reaction with a boron source, though this is more commonly applied for other isomers. clockss.org For the ortho-substituted target, direct borylation of the corresponding haloaniline is often more efficient.

Table 2: Synthesis of 2-Aminophenylboronic Acid via Borylation of 2-Iodoaniline

This table details a two-stage laboratory-scale synthesis for 2-aminophenylboronic acid, starting from 2-iodoaniline. chemicalbook.com

| Stage | Reactants & Reagents | Catalyst/Base | Conditions | Product | Yield |

| 1 | 2-Iodoaniline, Bis(pinacolato)diboron | PdCl₂(dppf), Potassium acetate | Dimethyl sulfoxide (B87167) (DMSO), 80°C, 18 hours, Inert atmosphere | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 90.0% |

| 2 | Product from Stage 1, Sodium periodate (B1199274) (NaIO₄) | Ammonium chloride | Methanol/Water, 20°C, 18 hours | 2-Aminophenylboronic acid | 78.1% |

This two-step process first yields the stable pinacol ester intermediate, which is then hydrolyzed to the final boronic acid. chemicalbook.com The use of 2-aminophenylboronic acid and its esters is well-documented in the facile synthesis of other complex molecules, highlighting its utility as a key building block. rsc.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2-(6-Methyl-3-pyridinyl)benzenamine, offering unambiguous evidence of its atomic framework and spatial arrangement.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the fundamental chemical shift and coupling constant data necessary for initial structural assignment. In a typical analysis, the ¹H NMR spectrum reveals distinct signals for the aromatic protons on both the benzene (B151609) and pyridine (B92270) rings, as well as the characteristic singlet for the methyl group protons. chemicalbook.com The amino group protons may appear as a broad singlet.

Two-dimensional (2D) NMR experiments are crucial for confirming the precise connectivity. Correlation Spectroscopy (COSY) establishes proton-proton coupling networks within the individual aromatic rings. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton to its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the entire molecular puzzle, such as connecting the methyl group to its specific position on the pyridine ring and linking the two aromatic rings.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogs

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| 2-Amino-6-methylpyridine | 7.29 (t), 6.48 (d), 6.28 (d), 4.60 (s, NH₂), 2.36 (s, CH₃) chemicalbook.com | Data not fully specified, but key signals confirm the structure. |

| N-benzylideaniline | 7.11-7.07 (m, 2H), 6.77 (s, 2H), 6.62-6.59 (t, 1H), 6.53-6.51 (d, 2H), 4.05 (s, 2H), 3.27 (s, 1H) rsc.org | 148.3, 137.1, 136.9, 131.9, 128.9, 128.8, 116.9, 112.1, 42.0, 20.6, 19.1 rsc.org |

Note: Data for exact target compound is supplemented with data from structurally related fragments and analogs to illustrate typical chemical shifts.

Variable temperature (VT) NMR studies can provide valuable information about the rotational dynamics around the C-C single bond connecting the phenyl and pyridinyl rings. In biaryl systems like this, restricted rotation can lead to atropisomerism, where different conformers can be observed and even isolated. By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. lifesciencesite.com This allows for the calculation of the rotational energy barrier (ΔG‡). lifesciencesite.com For a similar compound, 2-(pyridin-2-yl)-1H-benzo[d]imidazole, coalescence temperatures were observed, and activation energies for rotation were calculated to be between 12.69 and 15.20 kcal/mol, demonstrating the utility of this technique. lifesciencesite.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in this compound and to probe intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy : The FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations within the aromatic rings give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy : Raman spectroscopy complements FT-IR and is particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C stretching between the two rings. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to provide a more detailed and unambiguous assignment of the vibrational modes. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a precise molecular formula (C₁₂H₁₂N₂). This helps to distinguish it from other isomers or compounds with the same nominal mass. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide structural information, revealing how the molecule breaks apart upon ionization, which can corroborate the proposed connectivity.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be determined with very high precision. For this compound, an X-ray crystal structure would reveal the dihedral angle between the planes of the phenyl and pyridinyl rings, which is a key conformational feature. researchgate.net It would also elucidate the crystal packing arrangement and identify any significant intermolecular interactions, such as hydrogen bonds involving the amine group, which govern the solid-state architecture. researchgate.net Studies on similar biaryl pyridine derivatives have successfully used this method to confirm molecular formulas and determine preferred conformations. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assessment (if chiral derivatives are relevant)

The parent compound, this compound, is not chiral. However, if the rotation around the biaryl axis were sufficiently hindered, for example by the introduction of bulky substituents in the ortho positions, it could lead to the existence of stable, separable atropisomers. In such cases, these chiral derivatives would be optically active. Chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their stereochemical analysis. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, providing a unique spectral fingerprint for each enantiomer. researchgate.net While not applicable to the parent compound, this technique is crucial for any future work involving its potentially chiral derivatives. researchgate.net

Reactivity Profiles and Derivatization Chemistry of 2 6 Methyl 3 Pyridinyl Benzenamine

Reactivity of the Amine Functionality

The primary amino group (-NH₂) on the benzenamine ring is a key center of reactivity, readily participating in a variety of common amine reactions. msu.edu Its nucleophilicity allows for the formation of new carbon-nitrogen and sulfur-nitrogen bonds, providing pathways to a wide array of derivatives.

The amine functionality of 2-(6-Methyl-3-pyridinyl)benzenamine can be readily modified through acylation, alkylation, and sulfonylation. These reactions are fundamental for introducing various functional groups, thereby altering the molecule's steric and electronic properties.

Acylation: The primary amine reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. acs.org For instance, reaction with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative. This transformation is crucial in the synthesis of more complex molecules, including those with specific biological activities. acs.orgacs.org

Alkylation: Alkylation of the amine can be achieved using alkyl halides, though this method can sometimes lead to mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the secondary amine product. msu.edu More controlled alkylation can be performed through reductive amination, which involves the initial formation of an imine with an aldehyde or ketone, followed by reduction. rsc.org Another method involves the use of alcohols as alkylating agents in the presence of a suitable catalyst. ionike.com For example, reacting (6-methyl-2-pyridyl)methyllithium species with epoxides results in alkylation. nih.gov

Sulfonylation: The reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like pyridine (B92270), yields sulfonamides. msu.edugoogle.com This reaction, often part of the Hinsberg test, is a reliable method for derivatizing primary amines. msu.edu The resulting sulfonamides are important intermediates in various synthetic pathways. google.com

Table 1: Summary of Amine Functionalization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Benzoyl chloride | Amide |

| Alkylation | Benzyl alcohol, Epoxides | Secondary/Tertiary Amine |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide |

The primary amine of this compound undergoes condensation with aldehydes or ketones to form Schiff bases, which are compounds containing a characteristic azomethine (-C=N-) group. derpharmachemica.comresearchgate.net This reaction is typically carried out by refluxing the reactants in an alcoholic solvent. dergipark.org.tr

The formation of the imine bond is reversible and can be catalyzed by weak acids or bases. derpharmachemica.com Pyridyl-containing Schiff bases are of significant interest due to their versatile coordination chemistry with metal ions and their applications in designing catalysts and materials with specific optical or biological properties. derpharmachemica.comnih.govscience.gov For example, the condensation of a pyridyl amine with pyridine-2-carboxaldehyde can lead to highly conjugated ligands capable of forming complex metal assemblies. derpharmachemica.com

Electrophilic and Nucleophilic Aromatic Substitution on Pyridinyl and Benzenamine Rings

The two aromatic rings in this compound exhibit contrasting reactivity towards substitution reactions due to their different electronic natures.

Pyridinyl Ring: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it generally unreactive towards electrophilic aromatic substitution (EAS). vaia.com When EAS does occur under harsh conditions, substitution is directed to the C3 and C5 positions, away from the deactivating influence of the nitrogen. vaia.com Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly when an activating group is present or when very strong nucleophiles are used. nih.gov

Benzenamine Ring: The benzenamine ring is activated towards electrophilic aromatic substitution by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. msu.edulibretexts.org However, the pyridinyl substituent attached to this ring acts as an electron-withdrawing group, which deactivates the ring towards EAS. The outcome of an electrophilic attack is therefore determined by the interplay between the activating -NH₂ group and the deactivating pyridinyl substituent. Nucleophilic aromatic substitution on the benzene (B151609) ring is less common, as it typically requires the presence of strong electron-withdrawing groups like nitro groups to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org

Table 2: Predicted Aromatic Substitution Patterns

| Ring | Dominant Reactivity | Activating/Deactivating Groups | Preferred Position(s) |

|---|---|---|---|

| Pyridine | Nucleophilic Substitution | Nitrogen (deactivating), Methyl (activating) | C3, C5 (for EAS) |

| Benzene | Electrophilic Substitution | Amine (activating, ortho/para-directing), Pyridinyl (deactivating) | Ortho/Para to Amine |

Metal Complexation Chemistry and Ligand Design Applications

The structure of this compound, featuring both a pyridine nitrogen and an amine nitrogen, makes it an excellent candidate for use as a bidentate ligand in coordination chemistry. rsc.orgnih.gov The two nitrogen atoms can chelate to a single metal center, forming a stable five-membered ring.

The ability of pyridyl-amine scaffolds to form stable complexes with a wide range of transition metals is well-documented. rsc.org These complexes are of great interest for their potential applications in catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on either ring, which in turn influences the catalytic activity of the resulting metal complex. nih.gov For instance, Schiff bases derived from pyridyl amines are used to create complexes with metals like cobalt, copper, zinc, and ruthenium, which can act as catalysts in various organic transformations. derpharmachemica.comnih.gov The resulting complexes can be designed for applications such as photochemical hydrogen evolution or as antimicrobial agents. rsc.orgnih.gov

The coordination of this compound and its derivatives can result in various geometries and binding modes, including bidentate and tridentate coordination. furman.eduresearchgate.net The specific binding mode depends on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. researchgate.net X-ray crystallography is a key technique for determining the precise structure of these metal complexes. researchgate.net

Oxidative and Reductive Transformations

The reactivity of this compound in oxidative and reductive transformations is primarily centered around the primary aromatic amine functionality and the two aromatic ring systems. These reactions are crucial for the derivatization of the core structure, enabling the synthesis of a wide array of related compounds.

Oxidative Transformations

The most significant oxidative transformation for this compound involves the conversion of its primary amino group into a diazonium salt. This intermediate opens up a versatile and widely utilized set of synthetic pathways.

Diazotization and Sandmeyer Reactions

As a primary aromatic amine, this compound can be converted into its corresponding arenediazonium salt. masterorganicchemistry.comyoutube.com This process, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). byjus.comdtic.mil The resulting diazonium salt, 2-(6-methyl-3-pyridinyl)benzenediazonium chloride, is a highly valuable synthetic intermediate due to the excellent leaving group ability of the dinitrogen (N₂) moiety. masterorganicchemistry.com

This diazonium salt can be subjected to a variety of nucleophilic substitution reactions, many of which are copper(I)-catalyzed and are known as Sandmeyer reactions. wikipedia.orgnih.gov These reactions provide a reliable method for introducing a range of substituents onto the benzene ring in place of the original amino group. masterorganicchemistry.comorganic-chemistry.org For instance, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide allows for the synthesis of the corresponding chloro, bromo, and cyano derivatives. masterorganicchemistry.comwikipedia.org

Other related, non-copper-catalyzed transformations include the reaction with potassium iodide to yield the iodo derivative and the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt in the Balz-Schiemann reaction to produce the fluoro derivative. wikipedia.orgorganic-chemistry.org Hydrolysis of the diazonium salt by heating in water yields the corresponding phenolic compound. ncert.nic.in

Interactive Table: Representative Sandmeyer and Related Reactions

| Reagent(s) | Product | Reaction Name |

| CuCl | 2-Chloro-1-(6-methyl-3-pyridinyl)benzene | Sandmeyer Reaction |

| CuBr | 2-Bromo-1-(6-methyl-3-pyridinyl)benzene | Sandmeyer Reaction |

| CuCN | 2-(6-Methyl-3-pyridinyl)benzonitrile | Sandmeyer Reaction |

| KI | 2-Iodo-1-(6-methyl-3-pyridinyl)benzene | Iodination |

| H₂O, Δ | 2-(6-Methyl-3-pyridinyl)phenol | Hydrolysis |

| HBF₄, Δ | 2-Fluoro-1-(6-methyl-3-pyridinyl)benzene | Balz-Schiemann |

Formation of Triazole Derivatives

Another important oxidative derivatization pathway involves the conversion of the amine to an azide (B81097), followed by cycloaddition. The intermediate diazonium salt can be treated with sodium azide (NaN₃) to produce an aryl azide. This azide can then participate in a [3+2] cycloaddition reaction with an alkyne to form a 1,2,3-triazole ring. frontiersin.orgnih.gov The copper(I)-catalyzed version of this reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient and regioselective, yielding 1,4-disubstituted triazoles. frontiersin.orgmdpi.com This provides a powerful method for linking the 2-(6-methyl-3-pyridinyl)phenyl scaffold to other molecular fragments. rsc.org

Reductive Transformations

Reductive transformations of this compound primarily involve the hydrogenation of its aromatic rings, as the amino group is already in a reduced state.

Catalytic Hydrogenation

The pyridine and benzene rings of the molecule can be reduced under catalytic hydrogenation conditions, although the pyridine ring is generally more susceptible to reduction than the benzene ring. The reaction typically requires hydrogen gas (H₂) and a heterogeneous metal catalyst. ncert.nic.in

Selective hydrogenation of the pyridine ring to yield 2-(6-methyl-3-piperidinyl)benzenamine can be achieved using specific catalysts and conditions. Catalysts based on metals like rhodium, ruthenium, or nickel are often employed for the hydrogenation of pyridine systems. researchgate.netmdpi.com The choice of catalyst, solvent, temperature, and hydrogen pressure are critical factors in controlling the selectivity and efficiency of the reduction. mdpi.com For example, certain nickel-based bimetallic catalysts have shown high selectivity in the hydrogenation of specific functional groups. mdpi.com More forcing conditions, such as higher pressures and temperatures or the use of more active catalysts like rhodium on carbon, could lead to the reduction of both the pyridine and benzene rings, resulting in 2-(6-methyl-3-piperidinyl)cyclohexanamine.

Formation from Nitro Precursors

A key reductive transformation related to this compound is its own synthesis from the corresponding nitro compound, 1-methyl-5-(2-nitrophenyl)pyridine. The reduction of an aromatic nitro group to a primary amine is a fundamental and high-yielding reaction in organic synthesis. This transformation is commonly carried out via catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. acs.org This method is widely used in medicinal chemistry for the synthesis of aniline (B41778) derivatives from their nitro precursors. acs.org

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state), calculating thermodynamic properties, and predicting spectroscopic data.

These optimized parameters are crucial for predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure.

Hypothetical Optimized Geometrical Parameters

This table illustrates the kind of data obtained from a DFT geometry optimization. The values are representative for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(benzene)-C(pyridine) | 1.49 Å |

| C(benzene)-N(amine) | 1.39 Å | |

| C(pyridine)-N(pyridine) | 1.34 Å | |

| Bond Angle | C-C-N (Amine) | 120.5° |

| C-N-C (Pyridine) | 117.0° | |

| Dihedral Angle | Benzene (B151609) Ring - Pyridine (B92270) Ring | 35.0° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 2-(6-Methyl-3-pyridinyl)benzenamine, FMO analysis would identify the distribution of these orbitals. The HOMO is likely localized on the electron-rich benzenamine portion, while the LUMO may be distributed over the electron-deficient pyridine ring.

Hypothetical Frontier Molecular Orbital Properties

This table shows representative energy values for HOMO, LUMO, and the resulting energy gap.

| Orbital | Method/Basis Set | Energy (eV) |

| HOMO | B3LYP/6-311G(d,p) | -5.85 |

| LUMO | B3LYP/6-311G(d,p) | -1.20 |

| Energy Gap (ΔE) | B3LYP/6-311G(d,p) | 4.65 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme to identify charge-rich and charge-poor regions.

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show a significant negative potential around the nitrogen atom of the pyridine ring, indicating it is a primary site for hydrogen bonding or protonation. The amine group on the benzene ring would also influence the potential map, contributing to the molecule's reactivity profile. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics in Solution

While quantum chemical calculations often model molecules in a vacuum (gas phase), Molecular Dynamics (MD) simulations provide insight into their behavior in a more realistic environment, such as in a solvent like water or ethanol. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation would reveal its conformational flexibility, particularly the rotation around the bond connecting the two aromatic rings. The simulation would show how the molecule interacts with solvent molecules, forming hydrogen bonds and adapting its conformation. This provides a dynamic picture of the molecule's stability and the predominant shapes it assumes in solution, which is crucial for understanding its behavior in a biological context.

In Silico Prediction of Molecular Interactions with Hypothetical Biological Targets (exclusively theoretical/in vitro modeling)

In silico modeling is instrumental in modern drug discovery for predicting how a compound might interact with a biological target, such as a protein or enzyme, before committing to extensive laboratory synthesis and testing.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. semanticscholar.org The primary goals of docking are to predict the binding mode and to estimate the binding affinity, often expressed as a docking score or in units of energy (kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction. mdpi.com

For this compound, docking studies could be performed against various hypothetical protein targets. For instance, given its structural motifs, it could be docked into the active sites of enzymes like kinases or proteins involved in signaling pathways. rsc.org The results would identify key interactions, such as hydrogen bonds between the pyridine nitrogen or amine group and amino acid residues (e.g., Asp, Ser), and π-π stacking between the aromatic rings and residues like Tyr or Phe. nih.gov

Hypothetical Molecular Docking Results

This table presents representative docking results of the compound against a hypothetical protein target, illustrating the type of data generated.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Hypothetical Kinase (e.g., 2A4L) | -8.5 | ASP 145 | Hydrogen Bond (Pyridine-N) |

| LEU 83 | Hydrophobic | ||

| TYR 85 | π-π Stacking | ||

| Hypothetical Receptor (e.g., 2ITO) | -7.9 | SER 120 | Hydrogen Bond (Amine-H) |

| PHE 210 | π-π Stacking | ||

| VAL 122 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies have been instrumental in understanding the structural features that govern their activity, although specific QSAR studies for the parent compound itself are not extensively detailed in the provided results. The principles of QSAR, however, can be applied to understand how modifications to its structure would likely influence its biological effects.

QSAR models are developed by calculating a range of molecular descriptors for a set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression (MLR) and more advanced machine learning algorithms, are then used to build a model that predicts activity based on these descriptors. openpharmaceuticalsciencesjournal.comnih.gov

For instance, in studies of related pyridine and benzimidazole (B57391) derivatives, descriptors related to the following have been shown to be important:

Quantum-chemical descriptors: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be crucial. nih.gov These are related to the molecule's ability to donate or accept electrons, which is often a key factor in receptor-ligand interactions.

Physicochemical properties: Lipophilicity, often expressed as the logarithm of the partition coefficient (ClogP or ClogD), and water solubility (-logS) are critical for predicting how a compound will behave in a biological system. nih.govnih.gov

A typical QSAR study involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. The quality of a QSAR model is assessed using statistical metrics such as the correlation coefficient (R²), which indicates how well the model fits the training data, and the cross-validation correlation coefficient (Q² or r²cv) and predictive R² (R²pred), which measure the model's ability to predict the activity of new compounds. openpharmaceuticalsciencesjournal.commdpi.com

Table 1: Key Descriptor Types in QSAR Studies and Their Significance

| Descriptor Type | Examples | Significance in Biological Activity |

| Constitutional | Molecular Weight, Number of Oxygen atoms (nO), Number of double bonds (nDB) | Relates to the fundamental composition and size of the molecule, influencing factors like bioavailability and steric interactions. openpharmaceuticalsciencesjournal.com |

| Topological | Wiener index, Kier & Hall connectivity indices | Describes the branching and shape of the molecule, which can affect how it fits into a binding site. |

| Quantum-Chemical | HOMO energy, LUMO energy, Dipole moment | Pertains to the electronic properties of the molecule, such as its reactivity and ability to participate in electrostatic interactions. nih.gov |

| Physicochemical | LogP (lipophilicity), Water solubility, Polar surface area (PSA) | Influences the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. nih.govnih.gov |

Spectroscopic Property Simulations and Validation Against Experimental Data

The characterization of this compound and its derivatives heavily relies on spectroscopic techniques. Computational chemistry provides powerful tools to simulate various types of spectra, which can then be compared with experimental data to validate the proposed molecular structures and gain a deeper understanding of their electronic and vibrational properties.

Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict spectroscopic data. For instance, in a study of related pyridine derivatives, DFT calculations were employed to understand the electronic structure and properties of the molecules. nih.gov Such calculations can predict the energies of molecular orbitals like the HOMO and LUMO, which are fundamental to understanding the UV-Vis absorption spectrum. acs.org

The comparison between simulated and experimental spectra serves several purposes:

Structural Confirmation: Agreement between the calculated and measured spectra provides strong evidence for the correctness of the synthesized molecular structure. researchgate.net

Spectral Assignment: Computational analysis can help in assigning specific peaks in an experimental spectrum to particular vibrational modes or electronic transitions.

Understanding Intermolecular Interactions: Simulations can model how interactions with solvents or other molecules might shift spectral features.

For example, in the study of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, a related Schiff base, the experimental ¹H and ¹³C NMR spectra were crucial for confirming its formation. nih.govsemanticscholar.org The characteristic chemical shifts of the imine proton and the carbons in the aromatic rings were identified. Similarly, the FT-IR spectrum showed a distinctive band for the imine group stretching vibration, which would be expected to shift upon coordination to a metal ion. nih.govsemanticscholar.org

UV-Vis spectroscopy is another area where computational and experimental data are compared. The simulated UV-Vis spectrum, obtained from time-dependent DFT (TD-DFT) calculations, can be matched with the experimental spectrum to identify the electronic transitions responsible for the observed absorption bands. acs.org This has been demonstrated in studies of gold nanoclusters, where the simulated spectrum showed good agreement with the experimental data, allowing for the assignment of absorption peaks to specific electronic transitions. acs.org

Table 2: Comparison of Experimental and Simulated Spectroscopic Data for Related Compounds

| Spectroscopic Technique | Experimental Data (for related compounds) | Computational Simulation | Purpose of Comparison |

| ¹H NMR | Chemical shifts (ppm) for aromatic and imine protons observed. nih.govsemanticscholar.org | Calculation of nuclear shielding tensors to predict chemical shifts. | Confirms the proton environment and validates the molecular structure. |

| ¹³C NMR | Specific signals for imine and methoxy (B1213986) group carbons identified. nih.govsemanticscholar.org | Prediction of carbon chemical shifts based on the electronic environment. | Provides evidence for the carbon skeleton of the molecule. nih.govsemanticscholar.org |

| FT-IR | Characteristic stretching frequency for the imine group (CH=N) observed. nih.govsemanticscholar.org | Calculation of vibrational frequencies corresponding to different bond stretches and bends. | Assigns vibrational modes and confirms functional groups. |

| UV-Vis | Absorption maxima (λmax) corresponding to electronic transitions. acs.org | TD-DFT calculations to predict excitation energies and oscillator strengths. | Identifies the nature of electronic transitions (e.g., π→π, n→π). acs.org |

| Mass Spectrometry | Molecular ion peak confirming the molecular weight of the compound and its metal complexes. nih.govsemanticscholar.org | Not directly simulated, but the calculated exact mass is compared. nih.gov | Confirms the elemental composition and molecular formula. nih.gov |

While direct spectroscopic data for this compound is not detailed in the provided search results, the methodologies described for analogous compounds are directly applicable. The synthesis and characterization of this compound would undoubtedly involve a similar synergistic approach, combining experimental spectroscopic measurements with computational simulations to fully elucidate and validate its structure and properties.

Exploration of Molecular Recognition and Biochemical Interactions in Vitro/theoretical Focus

Investigation of Binding Affinities with Model Biological Macromolecules

The binding affinity of compounds containing the pyridinyl-benzenamine scaffold has been explored with various biological targets, primarily through in vitro and computational methods. Molecular docking studies, for instance, have been employed to predict and analyze the binding modes and affinities of these compounds within the active sites of proteins and enzymes.

A series of novel dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, designated as N-pyridinyl ureidobenzenesulfonates (PYRUB-SOs), which incorporate a pyridinyl moiety, were investigated for their binding affinity to the brequinar-binding site of DHODH. rsc.org Molecular docking studies confirmed their stable binding modes within this site. rsc.org The introduction of a pyridinyl group was a strategic choice to modify the physicochemical properties of the parent compounds and enhance water solubility. rsc.org

In a different context, the binding affinity of N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines towards opioid receptors was determined using competitive binding assays. acs.org The results of these binding assays were crucial in selecting compounds for further in vitro functional evaluation. acs.orgacs.org

Furthermore, in silico molecular docking studies have been utilized to understand the non-bonded interactions and binding affinities of Schiff base ligands derived from pyridine (B92270) derivatives with bacterial proteins. nih.govsemanticscholar.org These studies help in predicting the most favorable conformations and interactions that contribute to the biological activity of the compounds. nih.gov

Enzyme Inhibition Profiling and Mechanistic Studies

The pyridinyl-benzenamine scaffold is a key feature in several potent enzyme inhibitors. In vitro studies have been instrumental in determining their inhibitory activity and elucidating their mechanisms of action.

A notable example is the investigation of N-pyridinyl ureidobenzenesulfonates (PYRUB-SOs) as inhibitors of dihydroorotate dehydrogenase (DHODH), a crucial enzyme in pyrimidine (B1678525) biosynthesis. rsc.org These compounds demonstrated significant DHODH inhibitory activity, with IC50 values ranging from 12 to 31 nM. rsc.org The inhibition of DHODH by these compounds leads to an arrest of the cell cycle in the S-phase. rsc.org

The phosphoinositide 3-kinase (PI3K) pathway, often dysregulated in cancer, has been another major target. A series of 2,6,8-substituted Imidazo[1,2-a]pyridine (B132010) derivatives were designed and screened for their activity against PI3Kα. nih.gov One compound, in particular, was identified as a nanomolar inhibitor of PI3Kα. nih.gov Similarly, a novel series of PI3K inhibitors with a pyrimidine core showed significant potency against class I PI3 kinases in biochemical assays. nih.gov

The table below summarizes the in vitro enzyme inhibitory activity of selected imidazo[1,2-a]pyridine derivatives against PI3Kα.

| Compound | Inhibition of PI3Kα at 10 µM (%) |

| 35 | 150 nM (IC50) |

Data presented is the mean ± SD value of three independent determinations. nih.gov

Receptor Ligand Binding Assays

In vitro receptor ligand binding assays are essential for characterizing the interaction of compounds with specific receptors. For derivatives containing a pyridinyl-benzenamine-like structure, these assays have been particularly important in the context of opioid receptor modulation.

Competitive binding assays were used to determine the affinity of a series of N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines for µ-opioid (MOR), δ-opioid (DOR), and κ-opioid (KOR) receptors. acs.org These assays involve measuring the displacement of a radiolabeled ligand from the receptor by the test compound. acs.org

The results of these binding assays, as presented in the table below, guided the selection of compounds for further functional evaluation. acs.orgacs.org For instance, the introduction of different substituents on the benzamido motif led to variations in binding affinity and selectivity towards the different opioid receptor subtypes. acs.org

| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) |

| 4a | 15.2 ± 1.8 | 2.5 ± 0.3 | 45.3 ± 5.1 |

| 4b | 12.8 ± 1.5 | 1.8 ± 0.2 | 33.7 ± 3.9 |

| 4c | 8.9 ± 1.1 | 1.2 ± 0.1 | 28.4 ± 3.2 |

| 5a | 5.4 ± 0.6 | 3.1 ± 0.4 | 15.7 ± 1.8 |

| 5f | 2.1 ± 0.3 | 4.8 ± 0.5 | 8.9 ± 1.0 |

| 6 | 25.6 ± 2.9 | 0.8 ± 0.1 | 12.1 ± 1.4 |

Values are expressed as the mean ± SEM for three independent experiments performed in triplicate. acs.org

Elucidation of Structure-Activity Relationships (SAR) for Specific Molecular Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For compounds related to 2-(6-Methyl-3-pyridinyl)benzenamine, SAR studies have been conducted to optimize their potency and selectivity for various molecular targets.

In the development of N-pyridinyl ureidobenzenesulfonates (PYRUB-SOs) as DHODH inhibitors, SAR studies revealed that the aromatic ring A is highly sensitive to structural modifications. rsc.org The position of the nitrogen atom on the pyridinyl group (position 3 or 5) did not generally affect their antiproliferative activity on non-AML human cancer cell lines. rsc.org However, the nature of the alkyl chain on the urea (B33335) group had a weak impact on the activity, with ethyl or 2-chloroethyl groups being the most potent. rsc.org

For a series of 1,5-dihydrobenzo[e] rsc.orgmdpi.comoxazepin-2(3H)-ones that induce differentiation of acute myeloid leukemia cells, SAR studies showed that replacing the phenyl group with a pyridine abolished activity. mdpi.com

In the context of PI3K inhibitors, systematic SAR studies of 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives led to the identification of a compound with nanomolar potency against PI3Kα. nih.gov These studies involved modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring. nih.gov

SAR studies on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents highlighted that the most effective analogues contained a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents. mdpi.com

For a series of 4,6-dimethyl-2-(substituted)mercapto-3-(substituted)pyridines as antitubercular agents, SAR studies revealed that increasing the chain length of the alkyl group at the 2-position significantly increased the activity. researchgate.net The presence of a substituted alkyl group at position-2 and an amide group at position-3 of the pyridine ring was attributed to good activity. researchgate.net

Applications in Advanced Material Science and Chemical Synthesis

Role as a Synthetic Intermediate for Complex Organic Scaffolds

The strategic arrangement of a reactive amine on one aromatic ring and a nitrogen-bearing heterocycle on the other positions 2-(6-Methyl-3-pyridinyl)benzenamine as a key precursor for constructing intricate molecular frameworks. This is particularly evident in its application for building multi-ring systems.

The structure of this compound, as a heteroaromatic analogue of 2-aminobiphenyl (B1664054), is ideally suited for the synthesis of fused N-heterocycles, most notably aza-carbazoles (carbolines). The adjacent placement of the aniline's N-H bond and an activatable C-H bond on the opposing ring allows for intramolecular cyclization reactions. These transformations are often facilitated by transition metal catalysis or photochemical methods to forge the final heterocyclic ring. benthamscience.comorganic-chemistry.org

Common synthetic strategies that can be applied to this compound include:

Palladium-Catalyzed C-H Amination: This method involves the direct coupling of the amine's nitrogen with a C-H bond on the pyridine (B92270) ring, typically in the presence of a palladium catalyst and an oxidant.

Photochemical Cyclization: Under UV irradiation, the molecule can be induced to form a diradical or nitrene intermediate, which then cyclizes to create the fused ring system. nih.gov

Graebe-Ullmann Reaction: This classic method involves the diazotization of the aniline (B41778) group followed by an intramolecular radical cyclization, often promoted by copper powder.

The resulting aza-carbazole core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. researchgate.netoregonstate.edu The specific substitution pattern of the starting material directly translates to the final product, allowing for the regiocontrolled synthesis of complex targets. oregonstate.edu

Table 1: Potential Cyclization Reactions for Aza-Carbazole Synthesis

| Reaction Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Dehydrogenative Cyclization | Iridium/Copper Catalyst, Air | N-H Carbazoles | organic-chemistry.org |

| Intramolecular C-H Amination | Visible Light or Rhodium Catalyst | Carbazoles, Clausine C | nih.gov |

| Tandem C-N Coupling | Palladium Nanocatalyst, Microwave | 9H-Carbazoles | organic-chemistry.org |

The 2-(pyridinyl)aniline framework is an effective bidentate N,N'-chelating ligand scaffold. The pyridine nitrogen and the aniline nitrogen can coordinate to a single metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex and can be used to influence the catalytic activity of the metal center. The related compound, 2-(pyridin-2-yl)aniline, has been successfully employed as a removable directing group to facilitate copper-mediated C–H amination reactions. rsc.orgnih.gov

By forming a complex with a transition metal, this compound can:

Activate the Metal Center: The electronic properties of the ligand, tuned by the methyl group on the pyridine ring, can modulate the electron density and reactivity of the metal.

Provide Steric Control: The bulk of the ligand can influence the substrate's approach to the catalytic site, thereby controlling the stereoselectivity or regioselectivity of a reaction.

Serve as a Platform for Chiral Ligands: The aniline amine can be further functionalized to introduce chiral moieties, creating asymmetric catalysts for enantioselective synthesis.

This ligand architecture is suitable for complexation with a variety of transition metals, including palladium, copper, rhodium, and iridium, for applications in cross-coupling reactions, C-H functionalization, and hydrogenation. organic-chemistry.orgrsc.org

Potential in Functional Materials Design

The distinct electronic properties of the aniline (electron-donating) and pyridine (electron-accepting) rings give this compound an intrinsic donor-acceptor (D-A) character. This feature, combined with its reactive amine handle, makes it a promising candidate for the development of advanced functional materials.

The aniline moiety provides a direct pathway for incorporating this compound into polymeric structures. Oxidative polymerization of the aniline group can produce a polyaniline-type backbone, where the 6-methyl-pyridine unit exists as a pendant side chain.

Such a polymer would be expected to have unique properties:

Conductivity: The polyaniline backbone would provide inherent electrical conductivity.

Metal Coordination: The pendant pyridine groups would act as binding sites for metal ions along the polymer chain. elsevierpure.com This could be used to create polymer-supported catalysts or materials for heavy metal sequestration.

Tunable Properties: The properties of the polymer could be modulated by protonation/deprotonation of the pyridine and aniline nitrogens (halochromism) or by complexing different metal ions.

Pyridine-functionalized polymers are known to exhibit enhanced thermal stability and adhesion, making them suitable for high-performance applications. acs.org

Molecules with a donor-acceptor structure often exhibit interesting photophysical properties, such as environmentally sensitive fluorescence. In this compound, photoexcitation can lead to an intramolecular charge transfer (ICT) state, where electron density moves from the aniline donor to the pyridine acceptor.

Key photophysical characteristics include:

Solvatochromism: The energy of the ICT state, and thus the color of the emitted light, can be highly sensitive to the polarity of the surrounding solvent.

Fluorophore Potential: While the parent molecule may have low fluorescence quantum yield due to rotational freedom, its derivatives or metal complexes can be highly emissive. The introduction of substituents or coordination to a metal ion can rigidify the structure, blocking non-radiative decay pathways and enhancing fluorescence. nih.gov

Push-Pull System: The D-A nature makes it a "push-pull" chromophore. The strength of the charge transfer can be tuned by modifying substituents on either ring, allowing for the rational design of fluorophores with specific absorption and emission wavelengths. nih.gov

Table 2: Comparison of Photophysical Properties in Related Pyridyl-Aniline Systems

| Compound Structure | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (%) | Reference |

|---|---|---|---|---|---|

| α-anilino-2,2′-bipyridine | 391 | 557 | 8177.3 | 2 | nih.gov |

| α-(N-phenylamino)-2,2′-bipyridine | 398 | 561 | 7544.0 | 4 | nih.gov |

Applications in Analytical Chemistry as a Probe or Derivatizing Agent

The combination of a reactive chemical handle and potential for signal generation (colorimetric or fluorescent) makes this compound a promising platform for developing analytical tools.

Fluorescent Metal Ion Probes: As a chelating ligand, the molecule's fluorescence is expected to change upon binding to a metal ion. This change can be a "turn-on" or "turn-off" response. Chelation-enhanced fluorescence (CHEF) is a common mechanism where binding to a metal restricts intramolecular rotations, leading to a significant increase in fluorescence intensity. This could be exploited to create highly sensitive and selective sensors for specific metal ions, such as Zn²⁺ or Cu²⁺.

Derivatizing Agent for Chromatography: The primary amine of the aniline group is a versatile functional handle for chemical derivatization. It can react with aldehydes or ketones to form Schiff bases, or with acyl chlorides and isothiocyanates to form amides and thioureas, respectively. researchgate.net This allows the molecule to be covalently attached to analytes that lack a chromophore or fluorophore, enabling their detection by HPLC with UV-Vis or fluorescence detectors. The pyridine moiety adds a unique signature and polarity to the tag, potentially improving chromatographic separation.

Advanced Analytical Methodologies for Research Applications Excluding Basic Compound Identification

Development of Chromatographic Methods for Purity Assessment and Isolation of Derivatives

Chromatography is a cornerstone of chemical analysis, providing powerful means to separate, identify, and purify components from a mixture. For "2-(6-Methyl-3-pyridinyl)benzenamine" and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of synthetic reactions that produce this compound and for quantifying the final product. In a typical synthesis, such as a Suzuki or Buchwald-Hartwig coupling, HPLC can be used to track the consumption of starting materials and the formation of the desired product in near real-time. By taking small aliquots from the reaction mixture at various time points, researchers can determine the optimal reaction time, temperature, and catalyst loading, thereby maximizing yield and minimizing impurity formation.

For purity assessment, a validated Reversed-Phase HPLC (RP-HPLC) method is often developed. ptfarm.pl This method can separate the main compound from process-related impurities, such as unreacted starting materials, intermediates, and byproducts from side reactions. The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The purities of compounds intended for biological testing are often confirmed to be above 95% by analytical HPLC. acs.org Method validation typically involves assessing parameters like selectivity, precision, accuracy, and linearity to ensure the results are reliable. ptfarm.plresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 2-7) | Eluent system to separate compounds based on polarity. |

| Elution Mode | Gradient or Isocratic | Gradient for complex samples, Isocratic for simple separations. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 220-254 nm | To detect and quantify aromatic compounds. |

| Column Temp. | 25-40 °C | To ensure reproducible retention times. |

| Internal Standard | Phenacetin or similar compound | For accurate quantification. ptfarm.pl |

While HPLC is ideal for non-volatile and thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for identifying and quantifying volatile and semi-volatile byproducts that may be present in a sample of this compound. These byproducts can include residual solvents (e.g., toluene, DMF, ethanol), unreacted volatile starting materials, or small molecules formed through decomposition or side reactions during synthesis.

In a GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and then separated on a long, thin capillary column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique "fingerprint" or mass spectrum for each compound, allowing for its definitive identification by comparison to spectral libraries like NIST. researchgate.net This technique is crucial for ensuring the final product is free from potentially reactive or toxic volatile impurities.

Table 2: Potential Volatile Byproducts in the Synthesis of this compound Detectable by GC-MS

| Compound Name | Potential Origin |

| Toluene | Reaction solvent |

| Ethanol | Recrystallization/washing solvent |

| Pyridine (B92270) | Byproduct or reagent degradation |

| Aniline (B41778) | Unreacted starting material or degradation product |

| 2-Bromo-6-methylpyridine | Unreacted starting material |

| 2-Aminophenol | Potential starting material |

Electrochemical Characterization for Redox Behavior and Sensing Applications

The electrochemical properties of this compound are of significant interest due to the presence of two electroactive moieties: the aniline group and the pyridine ring. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study its oxidation and reduction behavior.

The aniline portion of the molecule is expected to undergo oxidation at a working electrode (like glassy carbon or boron-doped diamond) to form a radical cation, which can then participate in further reactions. mdpi.com The potential at which this oxidation occurs provides insight into the electron-donating ability of the molecule. The pyridine nitrogen can also be involved in electrochemical processes, typically reduction. The study of the compound's electrochemical behavior is fundamental for developing electrochemical sensors. scirp.orgscirp.org For instance, if the oxidation potential of this compound changes upon binding to a specific metal ion or biomolecule, this interaction can be the basis for a quantitative sensor. The process of anodic oxidation is often characterized as diffusion-controlled and irreversible. mdpi.com

Table 3: Key Parameters in the Electrochemical Study of Aromatic Amines

| Parameter | Technique | Information Gained |

| Peak Potential (Ep) | Cyclic Voltammetry (CV) | Potential at which oxidation/reduction occurs. |

| Peak Current (Ip) | Cyclic Voltammetry (CV) | Related to the concentration of the analyte. |

| Scan Rate (ν) | Cyclic Voltammetry (CV) | Used to determine if the process is diffusion-controlled. mdpi.com |

| Electron Transfer Number (n) | Voltammetry/Coulometry | Number of electrons involved in the redox reaction. mdpi.com |

| Diffusion Coefficient (D) | Voltammetry | Rate of analyte diffusion to the electrode surface. |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis in Research

For the analysis of this compound in highly complex matrices, such as biological fluids, environmental samples, or in metabolic studies, hyphenated techniques are essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an unparalleled combination of separation power and detection sensitivity and selectivity. nih.gov

In an LC-MS/MS system, the HPLC first separates the components of the mixture. The eluent from the HPLC column is then directed into the mass spectrometer. In the MS, a specific parent ion corresponding to the mass of this compound is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the detection and quantification of the target analyte at very low concentrations (ng/mL or even pg/mL), even in the presence of a large excess of interfering substances. nih.gov This makes LC-MS/MS the gold standard for pharmacokinetic studies, metabolite identification, and trace-level analysis of aromatic amines in various research applications. nih.govresearchgate.net

Table 4: Example LC-MS/MS Method Parameters for Trace Analysis

| Parameter | Typical Setting | Purpose |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UPLC) | Provides fast and high-resolution separations. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes amine-containing compounds. nih.gov |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification. nih.gov |

| Parent Ion (Q1) | m/z of [M+H]⁺ for the analyte | Selects the ion of the target compound. |

| Product Ion (Q3) | m/z of a specific fragment ion | Confirms the identity and quantifies the analyte. |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction | To clean up the sample and concentrate the analyte. nih.gov |

Future Research Directions and Perspectives

Exploration of Asymmetric Synthesis and Chiral Derivatization

The development of methods for the asymmetric synthesis of biaryl compounds is a significant area of contemporary organic chemistry. researchgate.net For 2-(6-Methyl-3-pyridinyl)benzenamine, which is chiral due to restricted rotation around the biaryl bond (atropisomerism), future research will likely focus on creating enantiomerically pure forms of the molecule.

Current synthetic routes often produce a racemic mixture. google.com Future explorations may involve:

Chiral Catalysis: Employing chiral catalysts, such as chiral phosphoric acids or transition metal complexes, to guide the enantioselective coupling of the pyridine (B92270) and benzene (B151609) rings. mdpi.com Organocatalytic methods, in particular, offer a metal-free approach to synthesizing chiral amines. mdpi.com

Kinetic Resolution: Developing enzymatic or chemical methods to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the other. Lipase-catalyzed dynamic kinetic resolution has been successful for related 2-hydroxybiaryls and could be adapted. researchgate.net

Chiral Derivatizing Agents: Using chiral reagents to convert the amine group into diastereomeric derivatives, which can then be separated using standard chromatographic techniques like HPLC. researchgate.net Subsequent removal of the chiral auxiliary would yield the enantiopure amine.

These approaches are critical as the biological activity and material properties of chiral molecules are often enantiomer-dependent.

Development of Novel Catalytic Systems Based on this compound Ligands

While 2-aminobiphenyl (B1664054) derivatives are well-established as precursors for powerful palladacycle catalysts used in cross-coupling reactions, the direct use of this compound as a ligand is a promising and underexplored area. wikipedia.orgnih.gov The presence of both a pyridyl nitrogen and an amino group allows for the formation of stable chelate complexes with a variety of transition metals. rsc.orgnih.gov

Future research is anticipated in the following directions:

Design of Tridentate Ligands: The core structure can be elaborated to create novel tridentate ligands. For example, functionalization of the amine or the methyl group on the pyridine ring could introduce another coordinating arm. nih.gov

Application in Asymmetric Catalysis: Chiral versions of this compound-based ligands could be applied in asymmetric catalysis, transferring stereochemical information to the products of a reaction.

Photocatalysis: The aromatic pyridine and biphenyl (B1667301) systems suggest potential for use in photoredox catalysis. Gold nanoclusters protected by related phosphine (B1218219) ligands have recently been shown to act as heterogeneous visible-light photocatalysts. acs.org Metal complexes of this compound could be investigated for similar light-driven transformations. rsc.org

The development of new catalytic systems is essential for creating more efficient, selective, and sustainable chemical transformations.

Advanced Materials Science Applications and Device Integration

The rigid, conjugated structure of this compound makes it an attractive candidate for incorporation into advanced organic materials. Biphenyl and pyridine derivatives are known for their electronic and photophysical properties. nih.govncert.nic.in

Prospective research in materials science includes:

Organic Light-Emitting Diodes (OLEDs): Derivatives could be designed to serve as host materials, emitting layers, or charge-transport layers in OLED devices. The biphenyl core provides good thermal stability, while the pyridine unit can influence electron transport characteristics.

Organic Semiconductors: Modification of the core structure could lead to materials with tailored semiconducting properties for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Chemosensors: The ability of the pyridine and amine groups to coordinate with metal ions could be harnessed to develop fluorescent chemosensors for the detection of specific metal cations or other analytes.

Integration of these novel materials into functional devices will be a key aspect of this research, requiring interdisciplinary collaboration between chemists, physicists, and engineers.

Further Elucidation of Molecular Mechanisms in Biological Systems (in vitro, non-clinical)

Pyridine and aminobiphenyl derivatives are prevalent scaffolds in biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and enzyme inhibition. nih.govmdpi.com While this specific compound is noted as an impurity in some pharmaceutical products, its intrinsic biological activities and those of its derivatives are not extensively characterized.

Future in vitro, non-clinical research should aim to:

Enzyme Inhibition Assays: Screen the compound and its derivatives against panels of enzymes, such as kinases, proteases, or metabolic enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), which is a target for some biphenyl-containing drugs. rsc.org

Antiproliferative Studies: Evaluate the cytotoxicity of new derivatives against various cancer cell lines to identify potential anticancer leads. nih.govmdpi.com Pyridine derivatives have shown promise as cytotoxic agents against human tumor cells. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of this compound and assess how these changes affect a specific biological activity. This provides insight into the molecular interactions between the compound and its biological target. acs.org

Molecular Docking: Utilize computational models to predict and analyze the binding modes of these compounds within the active sites of biological targets, such as enzymes or receptors, helping to rationalize SAR data and guide the design of more potent analogues. nih.gov

This foundational biological research is crucial for uncovering any therapeutic potential of this class of compounds and understanding their mechanisms of action at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.